Non-Cleavable C6 Linker Confers 15-Fold Higher Tolerability and 8-Fold Improved Therapeutic Index vs. Cleavable Linkers in Amanitin-Based Conjugates
In a head-to-head comparison of α-amanitin-based Fc-small molecule drug conjugates (Fc-SMDCs), the non-cleavable linker construct (THIOMAB-Fc-SMDC-ncl) demonstrated a maximum tolerated dose (MTD) of 15 mg/kg, which was 15-fold higher than the 1 mg/kg MTD of the cleavable linker construct (THIOMAB-Fc-SMDC-cl) [1]. The therapeutic index (TI) improved from 1 for the cleavable-linker first-generation Fc-SMDC to 8 for the non-cleavable linker construct, representing an 8-fold improvement [1]. Treatment with the non-cleavable construct at ¼ MTD achieved complete tumor remission in LNCaP xenograft mice, whereas the cleavable construct at ¾ MTD achieved only tumor growth inhibition [1]. In cynomolgus monkeys, the non-cleavable construct was tolerated up to 4 mg/kg administered weekly for three weeks [1]. Mal-C6-alpha-Amanitin, as a non-cleavable maleimide-C6 linker conjugate, belongs to this same non-cleavable linker class and is therefore positioned to deliver analogous tolerability advantages when incorporated into ADC designs.
| Evidence Dimension | Maximum tolerated dose (MTD) and therapeutic index (TI) of amanitin conjugates with non-cleavable vs. cleavable linkers |
|---|---|
| Target Compound Data | Mal-C6-alpha-Amanitin is a non-cleavable maleimide-C6 linker-payload conjugate (class representative: THIOMAB-Fc-SMDC-ncl) [1] |
| Comparator Or Baseline | Cleavable linker: THIOMAB-Fc-SMDC-cl (MTD = 1 mg/kg, TI = 1); First-generation Fc-SMDC with cleavable linker (TI = 1) [1] |
| Quantified Difference | 15-fold higher MTD (15 mg/kg vs. 1 mg/kg); 8-fold TI improvement (TI = 8 vs. TI = 1); complete tumor remission at ¼ MTD vs. tumor growth inhibition at ¾ MTD [1] |
| Conditions | LNCaP prostate cancer xenograft mouse model; cynomolgus monkey tolerability study (4 mg/kg weekly × 3 weeks) [1] |
Why This Matters
For procurement decisions, this directly quantifies the safety margin advantage of non-cleavable linker amanitin conjugates over cleavable-linker alternatives, translating to wider therapeutic windows in ADC development programs.
- [1] Carraturo D. Balancing Antitumor Efficacy and Safety Profile: α-Amanitin-Based Fc-Small Molecule Drug Conjugates for Targeted Prostate Cancer Therapy. Universität Bielefeld PhD Thesis, 2025. DOI: 10.4119/unibi/3004079. View Source
